molecular formula C24H16Cl2O5 B12215892 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12215892
M. Wt: 455.3 g/mol
InChI Key: IYEIMIUVEAFKPS-AFPJDJCSSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzofuran core, a benzodioxin moiety, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzodioxin Moiety: This step involves the formation of the benzodioxin ring, often through condensation reactions.

    Final Assembly: The final step involves coupling the benzofuran core with the benzodioxin moiety under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16Cl2O5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9-

InChI Key

IYEIMIUVEAFKPS-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1

Origin of Product

United States

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